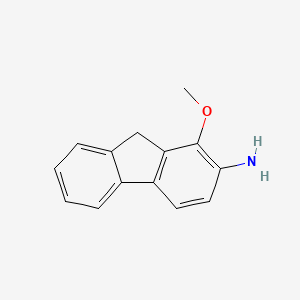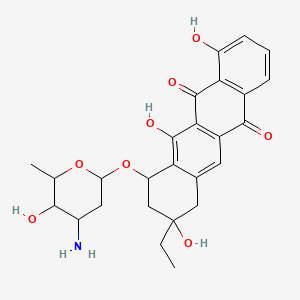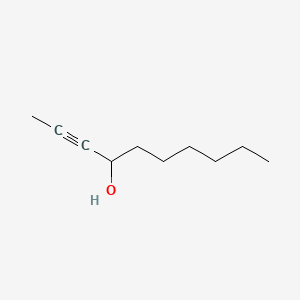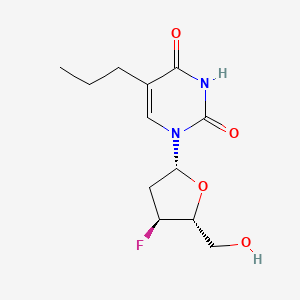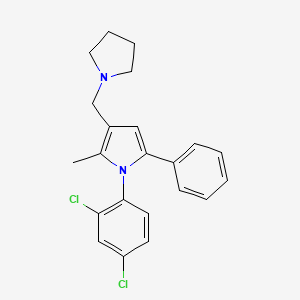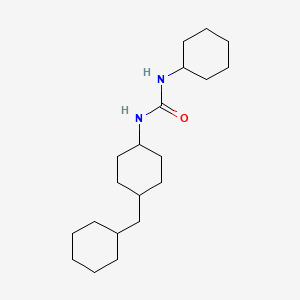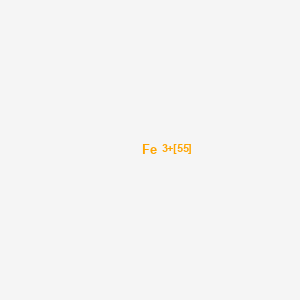
Iron, isotope of mass 55 (55Fe3+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron, isotope of mass 55 (55Fe3+), is a radioactive isotope of iron. It has a nucleus containing 26 protons and 29 neutrons, resulting in a mass number of 55. This isotope decays by electron capture to manganese-55, with a half-life of approximately 2.737 years . The emitted X-rays from this decay process can be used for various scientific analysis methods, such as X-ray diffraction .
準備方法
Iron-55 can be artificially produced by neutron irradiation of stable iron isotopes. The common synthetic routes include:
Neutron irradiation of iron-54: This involves the reaction ({55}Fe).
Neutron irradiation of iron-56: This involves the reaction ({56}Fe(n,2n){55}Fe).
Industrial production methods typically involve exposing iron-containing components, such as steel or reinforced concrete, to neutron radiation. This can lead to the accumulation of iron-55 in these materials .
化学反応の分析
Iron-55 undergoes various types of chemical reactions, including:
Oxidation and Reduction: Iron-55 can participate in redox reactions, where it can either gain or lose electrons.
Substitution Reactions: Iron-55 can undergo substitution reactions where one ligand in a complex is replaced by another.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as oxygen or chlorine.
Reducing agents: Such as hydrogen or carbon monoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of iron-55 can produce iron oxides, while reduction can produce elemental iron .
科学的研究の応用
Iron-55 has several scientific research applications, including:
Chemistry: Used as a tracer in studies of iron metabolism and transport.
Biology: Employed in studies of biological processes involving iron.
Medicine: Used in diagnostic techniques, such as X-ray fluorescence, to study the distribution of iron in biological tissues.
Industry: Utilized in portable X-ray instruments for non-destructive testing and analysis
作用機序
The mechanism by which iron-55 exerts its effects involves its radioactive decay by electron capture. This process results in the emission of X-rays and Auger electrons. The emitted X-rays can be used for various analytical techniques, while the Auger electrons can cause localized ionization and damage to surrounding materials .
類似化合物との比較
Iron-55 can be compared with other similar radioactive isotopes of iron, such as:
Iron-59 (59Fe): Another radioactive isotope of iron with a half-life of 44.5 days. It is commonly used in studies of iron metabolism and blood circulation.
Iron-60 (60Fe): A long-lived radioactive isotope with a half-life of 2.6 million years.
Iron-55 is unique due to its specific half-life and decay properties, making it particularly useful for certain types of scientific research and industrial applications .
特性
CAS番号 |
91776-95-3 |
|---|---|
分子式 |
Fe+3 |
分子量 |
54.938291 g/mol |
IUPAC名 |
iron-55(3+) |
InChI |
InChI=1S/Fe/q+3/i1-1 |
InChIキー |
VTLYFUHAOXGGBS-BJUDXGSMSA-N |
異性体SMILES |
[55Fe+3] |
正規SMILES |
[Fe+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3,4-Dimethoxyphenyl)-7,8-dihydronaphtho[2,3-d][1,3]dioxol-5(6h)-one](/img/structure/B12796337.png)

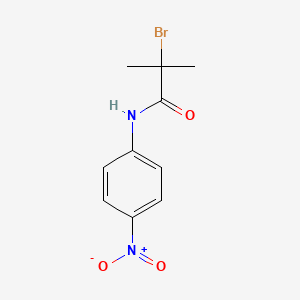
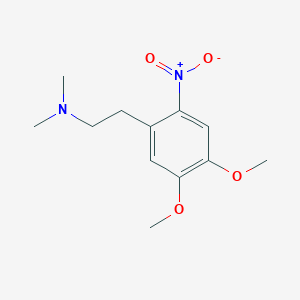
![N-[2-(2-benzamidoethyldisulfanyl)ethyl]benzamide](/img/structure/B12796358.png)

